REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH:6]=[CH:7][C:8](=[O:12])[C:9]=1[O:10][CH3:11])=[O:5].[Cl:13][C:14](=[CH2:19])[CH:15]=[CH:16]OC>C1C=CC=CC=1>[Cl:13][C:14]1[CH:19]=[C:6]2[C:7](=[CH:16][CH:15]=1)[C:8]([O:12][C:3](=[O:2])[CH3:9])=[C:9]([O:10][CH3:11])[C:3]([O:2][CH3:1])=[C:4]2[O:5][C:4](=[O:5])[CH3:6]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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COC=1C(=O)C=CC(C1OC)=O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
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ClC(C=COC)=C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Type
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CUSTOM
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Details
|
the solution is stirred for 12 hours under an inert atmosphere
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
After this time, the reaction mixture is concentrated
|
Type
|
DISSOLUTION
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Details
|
dissolved in pyridine (8 ml)
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Type
|
ADDITION
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Details
|
Acetic anhydride (3.0 g) is added
|
Type
|
ADDITION
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Details
|
The contents are diluted ten-fold with water
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The organics are then washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=C(C(=C(C2=CC1)OC(C)=O)OC)OC)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 203.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |